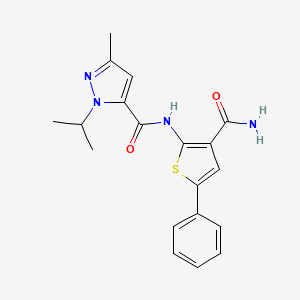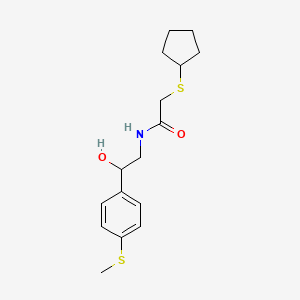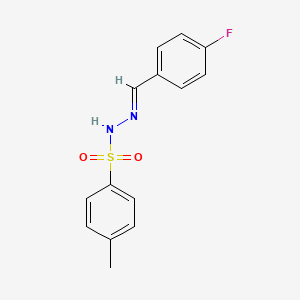
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, also known as TAK-915, is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. It belongs to the class of small molecule drugs and acts as a selective inhibitor of the GABA A α5 receptor subtype.
Wissenschaftliche Forschungsanwendungen
1. Bioconversion and Structural Characterization
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, as part of a class of biaryl-bis-sulfonamides, can be metabolized using microbial systems. This bioconversion is significant for producing mammalian metabolites, aiding in the structural characterization of drug metabolites. A study demonstrated the use of Actinoplanes missouriensis for generating metabolites previously detected in vivo, facilitating the structural analysis via nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).
2. Hydrothermal Synthesis Method
A hydrothermal synthesis method involving the reaction of related compounds with sodium azide under specific conditions has been established. This method emphasizes the safe and clean synthesis of tetrazole compounds, yielding high purity products, which is crucial in scientific research for ensuring reproducibility and reliability of results (Wang, Cai & Xiong, 2013).
3. Chemical Synthesis and Analysis
The compound is involved in chemical syntheses that produce various derivatives, important for exploring chemical properties and potential applications. For instance, a study focused on the synthesis of a new compound using a two-step process starting from related sulfonamides, with the final structure confirmed through IR, NMR, and elemental analysis. Such research contributes to the broader understanding of chemical reactions and compound properties (Fall et al., 2021).
4. Role in Proton Exchange Membranes
Compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide have been used in the development of proton exchange membranes for fuel cells. This includes the synthesis of sulfonated poly(arylene ether sulfone)s containing related groups, demonstrating excellent thermal and dimensional stability, important for medium-high temperature fuel cell applications (Xu et al., 2013).
5. Synthesis of Antimicrobial Agents
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide and its derivatives have been explored in the synthesis of compounds with potential antimicrobial and antifungal activities. For example, sulfonate derivatives containing pyridyl and quinolyl functional groups showed moderate antimicrobial activity, underscoring the compound's relevance in medicinal chemistry (Fadda, El-Mekawy & AbdelAal, 2016).
6. Molecular Docking Studies
The compound has been utilized in molecular docking studies to understand interactions with enzymes like cyclooxygenase-2. Such studies provide insights into the molecular basis of drug action and can inform the design of new therapeutics (Al-Hourani et al., 2015).
7. Synthesis of Fluorinated Olefins
Research has shown the use of tetrazolyl sulfone derivatives, related to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, in the synthesis of fluorinated olefins. This is significant in organic chemistry for the development of compounds with unique properties and potential industrial applications (Ghosh & Zajc, 2009).
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBMQAKTLJQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)

![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)
![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)
